Cas no 99276-54-7 (methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate)

Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate is a synthetic indole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a dimethylaminomethyl substituent at the 3-position and a carboxylate ester at the 2-position, enhancing its reactivity and versatility as an intermediate. The compound's indole core is known for its role in biologically active molecules, suggesting utility in the development of novel therapeutic agents. Its methyl substitution at the 5-position may influence lipophilicity and metabolic stability. This product is suitable for use in organic synthesis, particularly in the exploration of indole-based scaffolds for drug discovery or biochemical studies. Proper handling under controlled conditions is recommended due to its reactive functional groups.
methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate structure
99276-54-7 structure
Product Name:methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate
CAS No:99276-54-7
MF:C14H18N2O2
MW:246.304923534393
CID:6781860
PubChem ID:905571
Update Time:2025-10-20

methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • STL373405
    • MCULE-4381369271
    • CS-0335796
    • methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate
    • 99276-54-7
    • VS-09508
    • BBL029927
    • methyl 3-[(dimethylamino)methyl]-5-methyl-1H-indole-2-carboxylate
    • AKOS015955404
    • starbld0033534
    • Inchi: 1S/C14H18N2O2/c1-9-5-6-12-10(7-9)11(8-16(2)3)13(15-12)14(17)18-4/h5-7,15H,8H2,1-4H3
    • InChI Key: YFKNTUGOXWYJIC-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(CN(C)C)C2C=C(C)C=CC=2N1)=O

Computed Properties

  • Exact Mass: 246.136827821g/mol
  • Monoisotopic Mass: 246.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 45.3Ų

methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406466-500mg
Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate
99276-54-7 98%
500mg
¥7225.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406466-1g
Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate
99276-54-7 98%
1g
¥11495.00 2024-04-23

methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate Related Literature

Additional information on methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate

Recent Advances in the Study of Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate (CAS: 99276-54-7)

Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate (CAS: 99276-54-7) is a synthetic indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of indole alkaloids, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this molecule, particularly the presence of a dimethylaminomethyl group at the 3-position and a carboxylate ester at the 2-position, make it a promising scaffold for the development of novel therapeutic agents.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes involved in cancer cell proliferation. The researchers employed a combination of in vitro assays and molecular docking simulations to identify the binding interactions between the compound and the target kinases, providing valuable insights into its mode of action.

In addition to its anticancer potential, methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the dimethylaminomethyl moiety in enhancing the compound's penetration into bacterial cells, suggesting potential avenues for further structural optimization.

The synthetic routes for methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate have also been a subject of recent research. A 2022 publication in Organic Process Research & Development described an improved, scalable synthesis of this compound, which could facilitate its broader use in drug discovery programs. The authors optimized key steps in the synthesis, such as the Mannich reaction for introducing the dimethylaminomethyl group, resulting in higher yields and reduced production costs.

Despite these promising findings, challenges remain in the development of methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate as a therapeutic agent. Recent pharmacokinetic studies have indicated that the compound exhibits limited oral bioavailability, prompting investigations into prodrug strategies and formulation approaches to improve its drug-like properties. Ongoing research is also exploring the structure-activity relationships of this scaffold to identify more potent and selective derivatives.

In conclusion, methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate (CAS: 99276-54-7) represents a versatile chemical scaffold with significant potential in drug discovery. Recent studies have shed light on its biological activities, synthetic accessibility, and structure-activity relationships, paving the way for future development of novel therapeutic agents based on this indole derivative. Continued research efforts are expected to further elucidate its pharmacological potential and address current limitations in its drug-like properties.

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